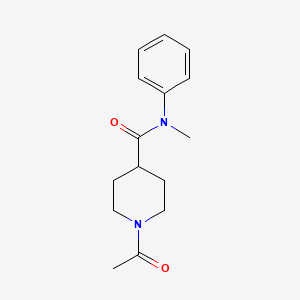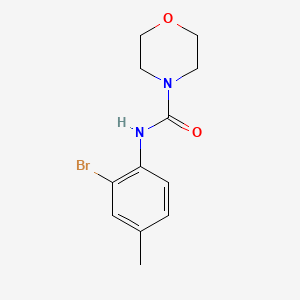
N,5-dimethyl-N-phenylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,5-dimethyl-N-phenylthiophene-2-carboxamide, also known as DPT, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. DPT belongs to the class of compounds known as thieno[3,2-b]thiophenes, which have been shown to exhibit a range of biological activities.
Mécanisme D'action
The exact mechanism of action of N,5-dimethyl-N-phenylthiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cell growth and survival. N,5-dimethyl-N-phenylthiophene-2-carboxamide has been shown to inhibit the activity of protein kinase B (AKT), which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
N,5-dimethyl-N-phenylthiophene-2-carboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N,5-dimethyl-N-phenylthiophene-2-carboxamide can induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. N,5-dimethyl-N-phenylthiophene-2-carboxamide has also been shown to reduce the production of reactive oxygen species (ROS), which can cause damage to cells and contribute to the development of diseases such as cancer and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N,5-dimethyl-N-phenylthiophene-2-carboxamide in scientific research is its high purity and stability, which allows for accurate and reproducible experiments. However, one limitation of using N,5-dimethyl-N-phenylthiophene-2-carboxamide is its relatively high cost compared to other compounds used in research.
Orientations Futures
There are several potential future directions for research on N,5-dimethyl-N-phenylthiophene-2-carboxamide. One area of interest is the development of N,5-dimethyl-N-phenylthiophene-2-carboxamide analogs with improved therapeutic properties. Another potential direction is the investigation of the use of N,5-dimethyl-N-phenylthiophene-2-carboxamide in combination with other drugs or therapies, in order to enhance its effectiveness. Additionally, further studies are needed to fully understand the mechanism of action of N,5-dimethyl-N-phenylthiophene-2-carboxamide and its potential therapeutic applications in various diseases.
Méthodes De Synthèse
The synthesis of N,5-dimethyl-N-phenylthiophene-2-carboxamide involves the reaction of 2-aminothiophene with N,N-dimethylformamide dimethyl acetal, followed by the addition of phenyl isocyanate. This method has been reported to yield N,5-dimethyl-N-phenylthiophene-2-carboxamide in good yields and high purity.
Applications De Recherche Scientifique
N,5-dimethyl-N-phenylthiophene-2-carboxamide has been the subject of several scientific studies due to its potential therapeutic properties. One of the main areas of research has been in the field of cancer treatment, where N,5-dimethyl-N-phenylthiophene-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro. Other studies have investigated the potential use of N,5-dimethyl-N-phenylthiophene-2-carboxamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N,5-dimethyl-N-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c1-10-8-9-12(16-10)13(15)14(2)11-6-4-3-5-7-11/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCMEOFNKFSUSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,5-dimethyl-N-phenylthiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-fluorophenyl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-5-methylpyrazole-4-carboxamide](/img/structure/B7513199.png)

![N-[(3-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7513213.png)




![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7513263.png)

![3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea](/img/structure/B7513275.png)

